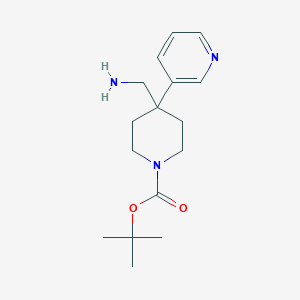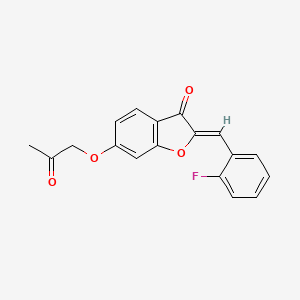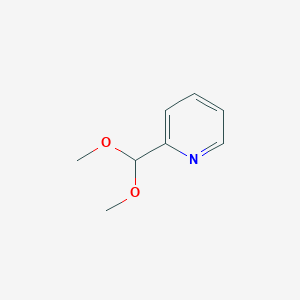![molecular formula C16H19BrN2O3 B2465167 {[2-(シクロヘキサ-1-エン-1-イル)エチル]カルバモイル}メチル 5-ブロモピリジン-3-カルボキシレート CAS No. 481718-53-0](/img/structure/B2465167.png)
{[2-(シクロヘキサ-1-エン-1-イル)エチル]カルバモイル}メチル 5-ブロモピリジン-3-カルボキシレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate, also known as CBM-5B, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the pyridine carboxylate family and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is not fully understood. However, studies have shown that {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate acts as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. Studies have shown that {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in the regulation of gene expression. Additionally, {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is its potential applications in the study of cancer and neurological disorders. Additionally, {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate has been shown to have low toxicity and can be easily synthesized. However, one of the limitations of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate. One potential direction is the development of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate analogs that have improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate and its potential applications in the treatment of cancer and neurological disorders. Finally, the development of new methods for the synthesis of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate and its analogs could lead to the discovery of new compounds with even greater potential for scientific research.
合成法
The synthesis of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate involves a multi-step process that includes the use of various reagents and solvents. The first step involves the preparation of 5-bromopyridine-3-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with cyclohex-1-en-1-amine to form the corresponding amide. Finally, the amide is reacted with methyl isocyanate to form {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate.
科学的研究の応用
- 抗がん活性: このような誘導体を含むベンゾイミダゾールは、その抗がん特性について調査されてきました . 研究者らは、新たな化学療法薬としての可能性を探っています。
- 抗真菌薬: この化合物の構造は、抗真菌活性の貢献があり、真菌感染症の対策として関連しています .
- 抗ウイルス特性: ベンゾイミダゾロン誘導体は、抗ウイルス剤として有望視されています . この化合物は、この文脈においてさらに探求される可能性があります。
- 抗菌薬の用途: ベンゾイミダゾロン誘導体は、抗菌効果を示しています . この化合物の特定の病原体に対する活性を調査することが重要です。
- 抗炎症の可能性: ベンゾイミダゾロンは、抗炎症作用で知られています . 研究者らは、この化合物の炎症経路への影響を探求するかもしれません。
- 抗腫瘍活性: ベンゾイミダゾロン誘導体は、潜在的な抗腫瘍剤として研究されてきました . さらなる調査により、その特定のメカニズムが明らかになる可能性があります。
- 結晶構造解析: この化合物の結晶構造は、単結晶X線回折分析によって確認されました . その固体状態の配置を理解することは、材料特性と反応性を明らかにします。
- 合成への応用: この化合物の合成と構造解析は、効率的な合成経路の設計に不可欠です . 研究者らは、さまざまな反応におけるその反応性を探求するかもしれません。
- ジアステレオ選択的合成: 関連する化合物は、ジアステレオ選択的合成に使用されてきました。これにより、興味深い生成物が得られています . この化合物が同様の挙動を示すかどうかを調査します。
- 密度汎関数理論 (DFT): この化合物の分子構造と分子間相互作用は、DFT計算を使用して研究されました . 研究者らは、その電子特性とエネルギーを調査できます。
医薬品化学および創薬
生物学および薬理学的研究
材料科学と結晶学
有機合成と化学反応
計算化学とDFT計算
特性
IUPAC Name |
[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3/c17-14-8-13(9-18-10-14)16(21)22-11-15(20)19-7-6-12-4-2-1-3-5-12/h4,8-10H,1-3,5-7,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPVSNXMCLMEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2465086.png)
![tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B2465087.png)
![N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2465090.png)
![3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465091.png)




![N-(2,3-dimethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2465100.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2465101.png)
![2-[(4-Fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B2465103.png)
![(E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2465105.png)

